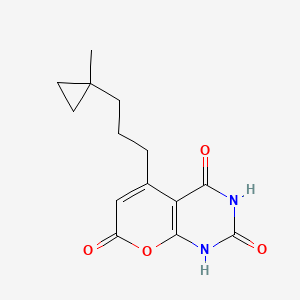

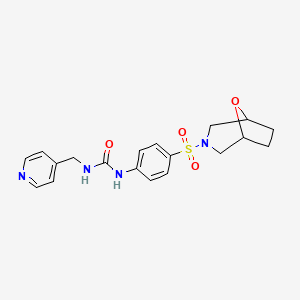

![molecular formula C19H24N2O2 B610811 (2S)-2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide CAS No. 1821908-48-8](/img/structure/B610811.png)

(2S)-2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide

Overview

Description

SGC2085 is a Potent and Selective Coactivator Associated Arginine Methyltransferase 1 (CARM1) Inhibitor with an IC50 of 50 nM and more than undred-fold selectivity over other PRMTs. CARM1 is an important positive modulator of Wnt/β-catenin transcription and neoplastic transformation in colorectal cancer as well as a critical factor in estrogen-stimulated breast cancer growth, and its depletion results in decreased proliferation of myeloid leukemia cells in vivo.

Scientific Research Applications

Histone Methyltransferase Inhibition

SGC2085 is known as a Histone Methyltransferase Inhibitor . Histone methyltransferases are enzymes that play a crucial role in the modification of histones, which are proteins that help package DNA into a compact, efficient form inside the cell nucleus. By inhibiting these enzymes, SGC2085 can potentially influence gene expression and other cellular processes .

Protein Arginine Methyltransferase Inhibition

SGC2085 is a potent and selective inhibitor of the protein arginine methyltransferase 4 (PRMT4/CARM1) with an IC50 of 50 nM . It is selective for PRMT4/CARM1 over PRMT8 at concentrations up to 50 µM and PRMT1, PRMT3, PRMT5, and PRMT7 up to 100 µM . This selectivity makes SGC2085 a valuable tool in studying the role of these enzymes in various biological processes.

Cancer Research

PRMT4/CARM1, the primary target of SGC2085, is reported to be involved in neoplastic transformation in colorectal cancer, and in estrogen-stimulated breast cancer growth . Therefore, SGC2085 could be a potential therapeutic agent in the treatment of these types of cancer.

Cell Experimentation

SGC2085 is used in cell experiments, particularly in studying the effects of inhibiting PRMT4/CARM1 in HEK293 cells . It provides a means to explore the role of PRMT4/CARM1 in cellular processes and could potentially lead to the discovery of new therapeutic targets.

Drug Development

Given its potent and selective inhibition of PRMT4/CARM1, SGC2085 has potential applications in drug development, particularly in the design of drugs targeting PRMT4/CARM1 for the treatment of diseases where this enzyme plays a key role .

Mechanism of Action

Target of Action

SGC2085, also known as (2S)-2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide or SGC2085 free base, is a potent and selective inhibitor of the coactivator associated arginine methyltransferase 1 (CARM1) . CARM1, also known as PRMT4, is a protein arginine N-methyltransferase .

Mode of Action

SGC2085 interacts with its targets, CARM1 and PRMT6, by inhibiting their activity. The IC50 value for CARM1 is 50 nM, indicating a strong interaction .

Biochemical Pathways

CARM1, the primary target of SGC2085, is involved in numerous cellular pathways and biochemical mechanisms. It plays a role in neoplastic transformation in colorectal cancer, and in estrogen-stimulated breast cancer growth . By inhibiting CARM1, SGC2085 can potentially affect these pathways and their downstream effects.

Pharmacokinetics

It is noted that sgc2085 exhibits low cell permeability . This could impact its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of SGC2085’s action primarily involve the inhibition of CARM1 and PRMT6. This results in changes to the methylation status of proteins that these enzymes target . .

properties

IUPAC Name |

(2S)-2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-12-7-13(2)9-17(8-12)23-18-6-5-16(10-14(18)3)11-21-19(22)15(4)20/h5-10,15H,11,20H2,1-4H3,(H,21,22)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLFOFXKMALJTCZ-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)CNC(=O)C(C)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)CNC(=O)[C@H](C)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-amino-N-(4-(3,5-dimethylphenoxy)-3-methylbenzyl)propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How was SGC2085 discovered, and what makes it a significant finding in CARM1 inhibition research?

A1: SGC2085 was identified through a virtual screening approach, a computational method not commonly successful with protein methyltransferases like CARM1. [] This approach involved screening a library of compounds for potential interactions with the CARM1 structure. The success of this strategy in identifying SGC2085 highlights the potential of virtual screening for discovering novel inhibitors for this challenging target class.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

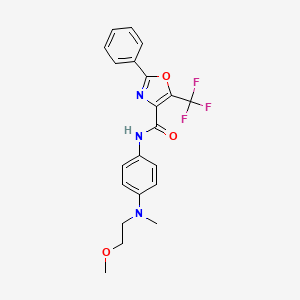

![(5R)-3-(3-aminopropylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B610741.png)

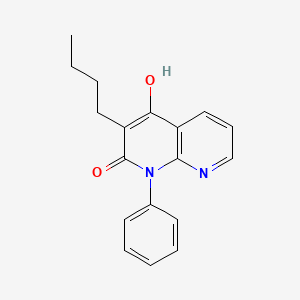

![Benzenesulfonamide, 4-(hydroxyamino)-N-[2-(2-naphthalenyloxy)ethyl]-](/img/structure/B610743.png)